molecular formula C14H12N2O2S2 B11791198 5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile

5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11791198
M. Wt: 304.4 g/mol
InChI Key: CDZQXKSTOXUXSX-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of m-tolylamine with carbon disulfide and methylsulfonyl chloride under basic conditions to form the intermediate compounds, which are then cyclized to form the desired product. The reaction conditions often involve moderate heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

4-(3-methylphenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O2S2/c1-9-4-3-5-10(6-9)13-11(7-15)14(19)16-8-12(13)20(2,17)18/h3-6,8H,1-2H3,(H,16,19)

InChI Key

CDZQXKSTOXUXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=S)NC=C2S(=O)(=O)C)C#N

Origin of Product

United States

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